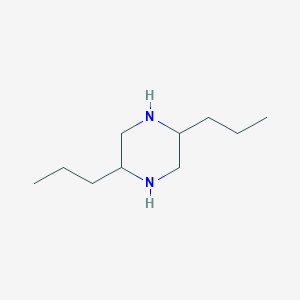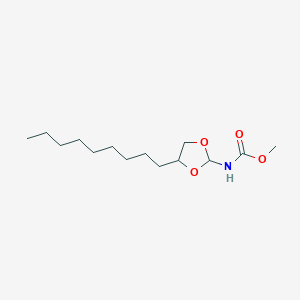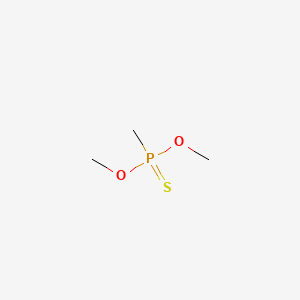![molecular formula C19H40O3 B13803824 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol CAS No. 59068-04-1](/img/structure/B13803824.png)
2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol is an organic compound with the molecular formula C19H40O3. It is known for its unique structure, which includes two 2-ethylhexyl groups attached to a propan-1-ol backbone. This compound is used in various industrial applications due to its chemical properties, such as its ability to act as a plasticizer and its compatibility with other chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol typically involves the reaction of glycerol with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl groups of glycerol react with the hydroxyl groups of 2-ethylhexanol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of glycerol and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the etherification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biological assays and as a solvent for various biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to changes in the physical properties of materials, such as increased flexibility in polymers. In biological systems, the compound can enhance the solubility of hydrophobic molecules, facilitating their transport and absorption .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Ethylhexyloxy)propan-1-amine: Similar structure but contains an amine group instead of hydroxyl groups.
1,1′-Oxybis[3-(2-methoxyphenoxy)-2-propanol]: Contains methoxyphenoxy groups instead of 2-ethylhexyl groups.
Uniqueness
2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol is unique due to its dual 2-ethylhexyl groups, which provide it with distinct chemical properties such as enhanced solubility and plasticizing effects. These properties make it particularly valuable in industrial applications where flexibility and compatibility with other substances are crucial .
Propiedades
Número CAS |
59068-04-1 |
|---|---|
Fórmula molecular |
C19H40O3 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2,3-bis(2-ethylhexoxy)propan-1-ol |
InChI |
InChI=1S/C19H40O3/c1-5-9-11-17(7-3)14-21-16-19(13-20)22-15-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |
Clave InChI |
BRPQFUCEJUMNGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCC(CO)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)

![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)


